(R)-4-(1-Aminoethyl)aniline dihydrochloride
CAS No.: 65645-32-1
Cat. No.: VC2905184
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65645-32-1 |
|---|---|
| Molecular Formula | C8H14Cl2N2 |
| Molecular Weight | 209.11 g/mol |
| IUPAC Name | 4-[(1R)-1-aminoethyl]aniline;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 |
| Standard InChI Key | RBTZGSNSUNOPNF-QYCVXMPOSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)N)N.Cl.Cl |
| SMILES | CC(C1=CC=C(C=C1)N)N.Cl.Cl |
| Canonical SMILES | CC(C1=CC=C(C=C1)N)N.Cl.Cl |
Introduction
Chemical Identity and Properties
(R)-4-(1-Aminoethyl)aniline dihydrochloride is an organic compound that features a chiral center at the carbon atom attached to the aminoethyl group, as indicated by the "(R)" designation. It is also known by several synonyms including 4-[(1R)-1-aminoethyl]aniline dihydrochloride and (R)-4-(1-AMINOETHYL)BENZENAMINE-2HCl .
Basic Chemical Information
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 |
| InChIKey | RBTZGSNSUNOPNF-QYCVXMPOSA-N |
| SMILES | CC@HN.Cl.Cl |
| PubChem CID | 44828809 |
Physical and Chemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 208.0534038 Da |
| Physical Form | Solid powder |
| Solubility | Soluble in DMSO |
Structure and Stereochemistry
(R)-4-(1-Aminoethyl)aniline dihydrochloride features a benzene ring with an amino group (-NH2) at the para position and a chiral 1-aminoethyl group at position 4. The "(R)" designation indicates the specific stereochemistry at the chiral carbon atom, which is crucial for its biological activity and applications in pharmaceutical synthesis.
The compound consists of the free base (R)-4-(1-Aminoethyl)aniline with two molecules of hydrogen chloride, forming a dihydrochloride salt . This salt formation enhances stability and solubility characteristics compared to the free base form.
The chiral center's specific configuration is essential for the compound's effectiveness in creating molecules with targeted biological activities. This stereochemical specificity distinguishes it from simpler analogs lacking such precise spatial arrangements.
Synthesis and Preparation
While detailed synthetic procedures for (R)-4-(1-Aminoethyl)aniline dihydrochloride are scarce in the available literature, general approaches to similar compounds typically involve:
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Preparation of a precursor with the appropriate carbon skeleton
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Introduction of the amino groups
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Resolution of racemic mixtures to obtain the pure (R)-enantiomer
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Salt formation with hydrogen chloride to produce the dihydrochloride form
For research applications, stock solutions can be prepared by dissolving the compound in appropriate solvents, with DMSO being a commonly recommended option . GlpBio provides the following preparation guidelines:
| Concentration | Amount of Compound for Stock Solution Preparation |
|---|---|
| 1 mM | 4.7819 mL (1 mg), 23.9097 mL (5 mg), 47.8194 mL (10 mg) |
| 5 mM | 0.9564 mL (1 mg), 4.7819 mL (5 mg), 9.5639 mL (10 mg) |
| 10 mM | 0.4782 mL (1 mg), 2.391 mL (5 mg), 4.7819 mL (10 mg) |
For optimal results, it is recommended to store the solution in separate packages to avoid degradation from repeated freezing and thawing .
Applications
Pharmaceutical Synthesis
(R)-4-(1-Aminoethyl)aniline dihydrochloride serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its primary value in pharmaceutical development lies in its role as a precursor rather than as a direct therapeutic agent. The compound's chiral nature is crucial for creating drugs with specific biological activities that depend on precise spatial arrangements of molecules.
The stereochemical specificity of the (R)-enantiomer allows for the development of pharmaceuticals with enhanced efficacy and reduced side effects compared to racemic mixtures or the (S)-enantiomer. This stereoselectivity is particularly important in central nervous system applications where receptor binding is often highly stereoselective.
Agrochemical Applications
Similar to its role in pharmaceutical synthesis, (R)-4-(1-Aminoethyl)aniline dihydrochloride functions as a starting material for the development of various agrochemicals. Its versatility in forming complex molecules makes it valuable for creating agricultural products with specific properties and activities.
The compound provides a foundation for developing more complex molecules with potential applications in pest control, plant growth regulation, and crop protection. The precise stereochemistry allows for the creation of agrochemicals with targeted effects on specific biological systems.
Research Applications
In scientific research, (R)-4-(1-Aminoethyl)aniline dihydrochloride can be a component in the synthesis of certain dyes. These dyes have applications in various research methodologies, particularly those requiring specific molecular markers or indicators.
The compound's well-defined structure and stereochemistry make it useful for studies requiring precise molecular architecture, such as structure-activity relationship investigations and computational modeling of biological interactions.
Related Compounds
Several compounds share structural similarities with (R)-4-(1-Aminoethyl)aniline dihydrochloride. The most directly related is its parent compound, (R)-4-(1-Aminoethyl)aniline (CID 40637902), which is the free base form without the hydrochloride salt components .
Other structurally related compounds include:
These related compounds demonstrate the versatility of the basic (R)-4-(1-aminoethyl) scaffold for creating various functional derivatives with potentially diverse applications.
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